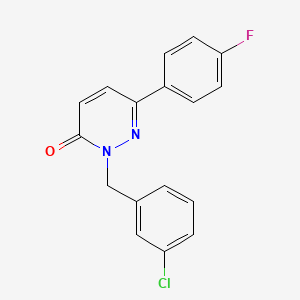

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

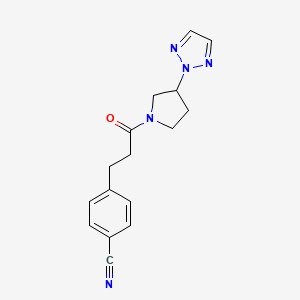

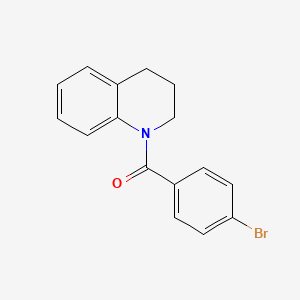

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is a chemical compound with the CAS Number: 5322-07-6 . It has a molecular weight of 177.25 and its IUPAC name is 2-(1,2,3,4-tetrahydro-4-quinolinyl)ethanol . It is typically in an oil form .

Molecular Structure Analysis

The InChI code for 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is 1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL is an oil at room temperature . It has a molecular weight of 177.25 .Applications De Recherche Scientifique

Domino Reactions

Domino reactions are a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be synthesized using domino reactions, which involve reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes .

Drug Synthesis

The tetrahydroquinoline scaffold, which is a part of 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL, contributes immensely to synthetic drug design strategies . It enhances aesthetic approaches in total synthesis and improves yields in large-scale synthesis .

Biological Activities

1,2,3,4-Tetrahydroquinolines, a class of compounds that includes 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL, exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them valuable in the development of new therapeutic agents .

Chemoproteomic Studies

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be used as a cysteine-reactive small-molecule fragment for chemoproteomic and ligandability studies . This allows for the exploration of both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .

Asymmetric Hydroxylation

2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can be synthesized through a cascade biocatalysis system involving asymmetric hydroxylation . This process provides chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols .

Diastereoselective Oxidation

In addition to asymmetric hydroxylation, 2-(1,2,3,4-Tetrahydroquinolin-4-YL)ethan-1-OL can also be synthesized through diastereoselective oxidation . This process yields chiral 2-substituted-2,3-dihydroquinolin-4 (1 H)-ones .

Safety and Hazards

Propriétés

IUPAC Name |

2-(1,2,3,4-tetrahydroquinolin-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-4,9,12-13H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKOHIKUJGFZOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)

![Methyl 3-(3,4-dimethylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2391764.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)